4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile
Description
Properties
IUPAC Name |
4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIIODREQCUPRE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine.
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Solvent : Tetrahydrofuran (THF) or dichloromethane.
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Temperature : Room temperature to 50°C.
A representative procedure adapted from analogous ether syntheses involves:
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Dissolving 4-hydroxybenzonitrile (1.0 eq) and (3S)-pyrrolidin-3-ol (1.2 eq) in anhydrous THF.
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Adding triphenylphosphine (1.5 eq) and DEAD (1.5 eq) dropwise at 0°C.
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Stirring for 12–24 hours at room temperature.
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Purifying via silica gel chromatography (ethyl acetate/hexanes).
Yield : 60–75% (theoretical, based on similar etherifications).
Stereochemical Considerations
The Mitsunobu reaction inverts the configuration of the alcohol component. Thus, using (3R)-pyrrolidin-3-ol would yield the desired (3S)-configured product. If the (3S)-alcohol is unavailable, asymmetric synthesis or kinetic resolution of racemic pyrrolidinols becomes necessary.
Synthesis of (3S)-Pyrrolidin-3-ol
The stereoselective preparation of (3S)-pyrrolidin-3-ol is critical. Two approaches dominate:
Asymmetric Hydrogenation of Pyrroline Derivatives
Rhodium- or ruthenium-catalyzed hydrogenation of 2,5-dihydro-1H-pyrrole-3-ol precursors enables enantioselective access to (3S)-pyrrolidin-3-ol. For example, using a DuPHOS-Rh catalyst, enantiomeric excess (ee) >95% has been reported.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic pyrrolidin-3-ol acetates offers a biocatalytic route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-acetate, leaving the (3S)-enantiomer.
Alternative Coupling Strategies
Nucleophilic Aromatic Substitution
Activation of the aromatic ring via electron-withdrawing groups (e.g., nitro) can facilitate displacement by pyrrolidine-oxygen nucleophiles. However, the nitrile group’s meta position may insufficiently activate the para position for substitution, limiting this route’s utility.
Ullmann-Type Coupling
Copper-mediated coupling between 4-iodobenzonitrile and (3S)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃, DMSO, 110°C) could form the ether bond. This method avoids phosphine reagents but requires elevated temperatures.
Analytical and Spectroscopic Validation
Successful synthesis necessitates rigorous characterization:
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¹H NMR : Aromatic protons (δ 7.4–8.0 ppm), pyrrolidine protons (δ 2.5–4.0 ppm).
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Optical Rotation : [α]D²⁵ ≈ +10° to +15° (methanol) for the (3S) enantiomer.
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HPLC : Chiral stationary phases (e.g., CHIRALCEL OJ-R) confirm enantiopurity.
Scale-Up and Process Optimization
Industrial-scale production demands cost-effective and reproducible methods:
Chemical Reactions Analysis
Types of Reactions
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids, ketones, or aldehydes.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzonitrile moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
LSD1 Inhibition vs. Pyrrolidine-Benzonitrile Derivatives
The University of Manchester developed 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, achieving IC50 values as low as 0.15 μM. The ether oxygen in 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile may further optimize binding to the LSD1 catalytic domain by stabilizing hydrophobic interactions, as seen in fluorinated analogs .
Structural Modifications and Target Selectivity
The ethynyl-pyrimidoindole derivative () demonstrates that replacing the benzonitrile with a propanenitrile group and incorporating planar heterocycles shifts selectivity toward kinase targets (e.g., ALK), underscoring the benzonitrile moiety’s role in LSD1 specificity .
Critical Analysis of Structural Motifs
- Ether Linkage : Compounds with ether bonds (e.g., 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile) exhibit improved metabolic stability over amine-linked analogs, as oxidative metabolism of amines often leads to rapid clearance .
- Stereochemistry : The (S)-configuration at pyrrolidine-C3 is conserved across analogs, suggesting stereospecific interactions with target proteins .
- Substituent Effects : Fluorine or chlorine atoms on the benzene ring () enhance target affinity but may increase toxicity risks, necessitating careful optimization .
Q & A
Q. What are the key considerations for designing a synthetic route for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or pyridine are preferred for facilitating SN2 reactions and minimizing side products .
- Temperature control : Reactions often require low temperatures (e.g., 0–5°C) to stabilize intermediates, followed by gradual warming to room temperature for completion .
- Purification : Column chromatography or recrystallization is critical to isolate the final product, with TLC or HPLC used to monitor purity .
Q. How can researchers verify the stereochemical integrity of the (3S)-pyrrolidine moiety in this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) to confirm enantiomeric purity .
- X-ray crystallography : Resolve the crystal structure to unambiguously confirm the (3S) configuration, especially for patent applications or regulatory submissions .
- Optical rotation : Compare experimental values with literature data to validate stereochemical consistency .
Q. What methodologies are recommended for assessing the solubility and stability of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in aqueous buffers?
- pH-dependent solubility studies : Use a shake-flask method across a pH range (1–7.4) to simulate physiological conditions .
- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) over 14 days to identify hydrolytic or oxidative liabilities .
- Co-solvent screening : Evaluate solubility enhancers like PEG-400 or cyclodextrins for formulation development .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Pharmacokinetic profiling : Measure plasma exposure (AUC, Cmax) to confirm adequate bioavailability. Poor in vivo activity may stem from rapid metabolism or efflux via P-glycoprotein .
- Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain discrepancies .
- Target engagement assays : Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo .
Q. What strategies are effective for optimizing 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile derivatives to enhance target selectivity?
- Structure-activity relationship (SAR) : Systematically modify the benzonitrile or pyrrolidine substituents and assess activity against off-target kinases or receptors .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and identify steric or electronic clashes with non-target proteins .
- Proteome-wide profiling : Screen derivatives using kinome-wide panels (e.g., Eurofins KinaseProfiler™) to quantify selectivity .
Q. How should researchers design experiments to evaluate the compound’s potential in combination therapies (e.g., with alpelisib)?
- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) across varying molar ratios in cell viability assays .
- Mechanistic studies : Perform transcriptomic or phosphoproteomic analyses to identify pathways modulated by the combination (e.g., PI3K/AKT/mTOR inhibition) .
- In vivo efficacy : Test combinations in xenograft models with dose escalation to assess tolerability and tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
